![molecular formula C18H14FN3O B2756736 (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide CAS No. 478039-64-4](/img/structure/B2756736.png)
(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide
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Description
(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide, also known as 2-F-3-Q-PH, is an organic compound with a wide range of applications in scientific research. It is a type of hydrazide, a compound that contains a hydrazide functional group, and is used as a reagent in various chemical reactions. It has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Receptor Binding Affinity and Activity
Several studies have identified compounds structurally related to (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide with high affinity for central receptors, such as benzodiazepine receptors, showcasing their potential in modulating receptor activities. For example, Carotti et al. (2003) synthesized compounds with significant affinity for the benzodiazepine receptor, demonstrating their potency as antagonists in vitro (Carotti et al., 2003).
Antibacterial Properties
Fluoroquinolones and related compounds have been recognized for their antibacterial properties. A study by Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, resulting in compounds with potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Chemical Sensing
The compound and its derivatives have applications in chemical sensing, as demonstrated by Yang et al. (2015), who developed a chemosensor with selectivity and sensitivity towards specific metal ions under aqueous conditions, highlighting its utility in detecting environmental and biological analytes (Yang et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors. Saliyan and Adhikari (2008) reported that certain derivatives act as excellent inhibitors for mild steel in acidic environments, offering potential applications in protecting industrial materials (Saliyan & Adhikari, 2008).
properties
IUPAC Name |
(E)-N'-(2-fluorophenyl)-3-quinolin-3-ylprop-2-enehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-15-6-2-4-8-17(15)21-22-18(23)10-9-13-11-14-5-1-3-7-16(14)20-12-13/h1-12,21H,(H,22,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVVSCRQDCQBO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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